1-(Benzyloxy)hept-2-yn-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
130942-02-8 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-phenylmethoxyhept-2-yn-4-ol |
InChI |
InChI=1S/C14H18O2/c1-2-7-14(15)10-6-11-16-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,7,11-12H2,1H3 |
InChI Key |
AGHVCYVFRKPETR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Benzyloxy Hept 2 Yn 4 Ol
Elaboration of the Hept-2-yn-4-ol Backbone
The central structural feature of 1-(benzyloxy)hept-2-yn-4-ol is the hept-2-yn-4-ol framework. This propargylic alcohol is typically constructed through the nucleophilic addition of an appropriate alkyne fragment to a carbonyl compound.
Propargylic Alcohol Formation via Nucleophilic Addition to Carbonyl Compounds
Propargylic alcohols are a crucial class of organic compounds, and their synthesis via the addition of terminal alkynes to aldehydes or ketones is a fundamental carbon-carbon bond-forming reaction. ucl.ac.ukacs.org This transformation is central to creating the hept-2-yn-4-ol core.
The hept-2-yn-4-ol skeleton can be efficiently assembled by the reaction of a propynyl (B12738560) nucleophile with butanal. embibe.comtardigrade.in The propyne (B1212725) anion adds to the electrophilic carbonyl carbon of butanal, and subsequent workup yields the secondary propargylic alcohol, hept-2-yn-4-ol. nih.gov
A common method to generate the necessary propynyl nucleophile is through the use of organometallic reagents, such as a Grignard reagent like propynylmagnesium bromide. chemie-brunschwig.chsnscourseware.org This reagent is prepared by reacting propyne with a suitable Grignard reagent (e.g., ethylmagnesium bromide) or from the reaction of 1-bromopropyne with magnesium metal. The resulting propynylmagnesium bromide then reacts with butanal in an aprotic solvent like THF. chemie-brunschwig.chkcl.ac.uk The reaction of butanal with n-propylmagnesium bromide is also a known method to produce heptan-4-ol. tardigrade.in
Modern synthetic methods often employ catalytic systems to improve efficiency, selectivity, and reaction conditions for the production of propargylic alcohols. researchgate.netorganic-chemistry.org While stoichiometric organometallic reagents are effective, catalytic approaches offer advantages in terms of atom economy and milder conditions. ucl.ac.uk
Several catalytic systems have been developed for the alkynylation of aldehydes. These include:
Zinc-based catalysts : Commercially available dimethylzinc (B1204448) (Me₂Zn) can promote the addition of alkynes to aldehydes at room temperature. ucl.ac.uk Zinc triflate (Zn(OTf)₂) in combination with a base like triethylamine (B128534) is also effective. organic-chemistry.org More recently, ZnO has been demonstrated as a reusable, solvent-free catalyst for this transformation. scispace.com
Indium-based catalysts : A system of indium(III) bromide (InBr₃) and triethylamine (Et₃N) can promote the alkynylation of a wide range of aldehydes. ucl.ac.ukorganic-chemistry.org
Base-catalyzed systems : Strong bases can catalyze the addition of terminal alkynes to aldehydes. The Favorsky reaction, a classic example, can be performed under mild conditions using catalytic amounts of bases like tetrabutylammonium (B224687) hydroxide (B78521) (Bu₄NOH) in DMSO. researchgate.net Potassium hydroxide (KOH) in DMSO is another effective system for the ethynylation of aldehydes. researchgate.net
The choice of catalyst can be critical for substrates with multiple functional groups, ensuring chemoselectivity.
Acetylene-Based Alkynylation for Hept-2-yn-4-ol Core
Construction of the Alkynyl Chain in Substituted Alkynes
The synthesis of substituted alkynes can also be approached through methods like the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal position under the influence of a strong base. mdpi.com This allows for functionalization at the terminus of a hydrocarbon chain. For instance, an internal alkyne could be isomerized to a terminal alkyne, which is then used in a subsequent nucleophilic addition. mdpi.com However, for a relatively short chain like that in hept-2-yn-4-ol, direct addition of the C3-alkyne synthon (propyne) to the C4-aldehyde (butanal) is generally more straightforward.
Formation of the 1-(Benzyloxy) Moiety
The benzyloxy group at the C1 position is typically installed by forming a benzyl (B1604629) ether. This can be done either by starting with a pre-benzylated building block or by protecting the hydroxyl group of a pre-formed propargylic alcohol. For the synthesis of this compound, a common strategy involves the benzylation of a suitable precursor. A study by Reddy, N.P. et al. mentions this compound in the context of lead optimization for 5-lipoxygenase inhibitors. researchgate.net
Strategies for Benzyl Ether Synthesis
The formation of a benzyl ether from an alcohol is a common protecting group strategy in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com
Williamson Ether Synthesis : This is the most traditional and widely used method. organic-chemistry.orgjk-sci.com It involves the deprotonation of an alcohol to form an alkoxide, followed by an Sₙ2 reaction with a benzyl halide (like benzyl bromide or benzyl chloride). masterorganicchemistry.com
Base : A strong base such as sodium hydride (NaH) is often used to deprotonate the alcohol completely. organic-chemistry.orgjk-sci.com For more sensitive substrates, milder bases like silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org
Solvent : Aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically used. masterorganicchemistry.comjk-sci.com
A practical example involves adding the alcohol to a suspension of NaH in DMF at 0 °C, followed by the addition of benzyl bromide, and allowing the reaction to proceed to completion. rsc.org
Acid-Catalyzed Benzylation : For substrates that are unstable under basic conditions, acid-catalyzed methods are available. Benzyl trichloroacetimidate (B1259523) can be used in the presence of an acid catalyst like trifluoromethanesulfonic acid to form benzyl ethers. organic-chemistry.org
Neutral Conditions : Newer methods allow for benzylation under neutral conditions. Reagents like 2-benzyloxy-1-methylpyridinium triflate or 2-benzyloxy-pyridine in combination with methyl triflate can effectively benzylate alcohols. organic-chemistry.orgnih.govbeilstein-journals.org
The table below summarizes common conditions for the Williamson Ether Synthesis.
| Base | Benzylating Agent | Solvent | Typical Conditions | Reference(s) |
| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | DMF / THF | 0 °C to room temp. | organic-chemistry.orgrsc.org |
| Potassium Hydroxide (KOH) | Benzyl Bromide (BnBr) | Solvent-free | Elevated temp. | ias.ac.in |
| Silver(I) Oxide (Ag₂O) | Benzyl Bromide (BnBr) | DMF | Room temp. | organic-chemistry.org |
In the context of synthesizing this compound, a plausible route would involve the initial synthesis of hept-2-yn-1,4-diol, followed by the selective benzylation of the primary hydroxyl group at the C1 position. Selective protection is feasible due to the higher reactivity of primary alcohols compared to secondary alcohols.
Williamson Ether Synthesis and Variations
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 reaction between an alkoxide nucleophile and a suitable electrophile, typically an alkyl halide. libretexts.orgmasterorganicchemistry.com The reaction is foundational for generating benzyl ethers, where an alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. organic-chemistry.org This alkoxide then displaces a halide from benzyl bromide or benzyl chloride to yield the benzyl ether. masterorganicchemistry.comorganic-chemistry.org
For a molecule like this compound, this reaction could be envisioned in a couple of ways. A direct approach would involve the deprotonation of the primary alcohol of a precursor like hept-2-yne-1,4-diol, followed by selective benzylation. However, a more common and controllable strategy involves the benzylation of a smaller, commercially available precursor like propargyl alcohol to form a benzyl propargyl ether, which is then elaborated in subsequent steps. rsc.org Due to the SN2 mechanism, the Williamson synthesis works best with primary alkyl halides like benzyl bromide to avoid competing elimination reactions that can occur with secondary and tertiary halides. libretexts.orgmasterorganicchemistry.com Variations can employ milder bases, such as silver oxide (Ag₂O), for more selective reactions, particularly when dealing with diols or other sensitive substrates. organic-chemistry.org
Acid-Catalyzed Benzylation Approaches
For substrates that are sensitive to the basic conditions of the Williamson synthesis, acid-catalyzed methods provide a valuable alternative. organic-chemistry.org A prominent reagent for this purpose is benzyl trichloroacetimidate (CCl₃C(=NH)OBn). rsc.orgresearchgate.net This reagent reacts with alcohols under mildly acidic conditions, often catalyzed by a Lewis acid or a protic acid like trifluoromethanesulfonic acid, to form benzyl ethers. rsc.orgresearchgate.net The reaction conditions are often compatible with various acid-stable protecting groups such as esters and acetals. rsc.orgresearchgate.net A modified, large-scale synthesis of benzyl trichloroacetimidate has been developed that avoids distillation, which can sometimes lead to rearrangement byproducts. rsc.org This method offers a robust way to introduce the benzyl group onto a hydroxyl-containing precursor of this compound.
Neutral Benzylation Methodologies
Modern synthetic chemistry has seen the development of benzylation methods that proceed under neutral conditions, avoiding the use of strong acids or bases that might be incompatible with sensitive functional groups. organic-chemistry.org A significant advancement in this area is the use of 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT), a bench-stable salt developed by Dudley and coworkers. organic-chemistry.orggoogle.com This reagent converts a wide range of primary and secondary alcohols into their corresponding benzyl ethers simply upon warming in a suitable solvent, often with an acid scavenger like magnesium oxide. organic-chemistry.orggoogle.com Mechanistic studies suggest the reaction may proceed through an SN1-like pathway involving a benzyl cation intermediate. organic-chemistry.org This approach provides a user-friendly and mild alternative for the benzylation step in a synthesis of this compound. organic-chemistry.org
Table 1: Comparative Overview of Benzylation Methods
| Methodology | Key Reagents | Typical Conditions | Advantages | Limitations | Citations |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Benzyl Halide (e.g., BnBr) | Aprotic solvent (e.g., DMF, THF) | Widely applicable, high-yielding for primary alcohols, uses common reagents. | Requires strong base, not suitable for base-sensitive substrates, risk of elimination with hindered halides. | libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.org |
| Acid-Catalyzed Benzylation | Alcohol, Benzyl Trichloroacetimidate, Acid Catalyst (e.g., TfOH) | Anhydrous, non-protic solvent (e.g., CH₂Cl₂) | Mildly acidic conditions, compatible with acid-stable groups. | Requires anhydrous conditions, reagent must be prepared, not suitable for acid-labile substrates. | rsc.orgresearchgate.net |
| Neutral Benzylation | Alcohol, 2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT) | Aromatic solvent (e.g., benzotrifluoride), heat, acid scavenger (e.g., MgO) | Neutral pH, mild conditions, high functional group tolerance, stable reagent. | Reagent is specialized, less effective for phenols and tertiary alcohols. | organic-chemistry.orggoogle.com |
Metal-Mediated and Catalytic Benzylations
Various transition metals can catalyze the formation of benzyl ethers. Gold(I) catalysts, for example, have been employed in the etherification of alcohols. researchgate.net Palladium-catalyzed reactions also offer versatile pathways. For instance, a Sonogashira coupling of a benzylic ammonium (B1175870) salt with a terminal alkyne can directly form an internal alkyne with a benzyl group at a key position, representing a convergent approach. organic-chemistry.org Another strategy involves the reaction of alkynylboron dihalides with benzylic alcohols to efficiently produce internal acetylenes. organic-chemistry.org These metal-mediated methods often provide high efficiency and functional group tolerance under mild conditions.
Synthesis of Benzyl Propargyl Ether Precursors
A highly effective strategy for synthesizing this compound involves the initial preparation of a benzyl propargyl ether. This key intermediate can then be elaborated to build the rest of the molecule. A standard and high-yielding method to prepare benzyl propargyl ether is to use a Williamson ether synthesis. rsc.org In a typical procedure, propargyl alcohol is deprotonated at 0 °C with a 60% dispersion of sodium hydride in an anhydrous solvent like dimethylformamide (DMF). After the deprotonation is complete, benzyl bromide is added, and the reaction is allowed to warm to room temperature and stir overnight. This process yields benzyl propargyl ether, which can be purified by column chromatography. rsc.org This approach provides a stable, protected starting material for subsequent carbon-carbon bond-forming reactions.
Convergent and Divergent Synthetic Pathways to this compound
For a single target like this compound, a convergent approach is highly logical. Such a pathway could involve:
Fragment A Synthesis: Preparation of benzyl propargyl ether via the Williamson synthesis, as described previously. rsc.org
Fragment B Equivalent: A four-carbon electrophile, such as butyraldehyde (B50154).
Fragment Coupling: Deprotonation of the terminal alkyne of benzyl propargyl ether with a strong base (e.g., n-butyllithium) to form a lithium acetylide. This nucleophile is then reacted with butyraldehyde. A final workup yields the target secondary alcohol, this compound. A specific synthesis of the related compound 7-(benzyloxy)hept-2-yn-4-ol has been reported with an 85% yield. acs.org
Sequential Reaction Design for Multistep Syntheses
A multistep synthesis is a sequence of chemical reactions designed to create a complex product from simpler starting materials. fiveable.melumenlearning.com The design of such a sequence requires careful planning to ensure that the reagents and conditions of each step are compatible with the functional groups present in the intermediate compounds. fiveable.mevapourtec.com
A plausible sequential, or linear, synthesis for this compound demonstrates this planning process. The logical flow of transformations builds molecular complexity in a controlled manner. libretexts.org
Table 2: Example of a Sequential Synthesis Pathway for this compound
| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product | Citation (for Method) |
|---|
| 1 | O-Benzylation (Williamson Ether Synthesis) | Propargyl alcohol | 1. NaH, DMF 2. Benzyl bromide (BnBr) | Benzyl propargyl ether | rsc.org | | 2 | C-C Bond Formation (Alkynide Addition) | Benzyl propargyl ether | 1. n-BuLi, THF (-78 °C) 2. Butyraldehyde 3. H₂O workup | this compound | acs.org |
This two-step sequence represents a highly efficient and logical pathway. The first step protects the hydroxyl group of propargyl alcohol and installs the benzyloxy moiety. The second step, a cornerstone of alkyne chemistry, involves the deprotonation of the terminal alkyne to create a potent carbon nucleophile, which then attacks the electrophilic carbonyl carbon of butyraldehyde to form the desired carbon skeleton and the secondary alcohol functionality of the final product.
One-Pot Procedures for Enhanced Synthetic Efficiency
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency by combining multiple reaction steps in a single reaction vessel without isolating intermediates. While specific one-pot procedures exclusively detailing the synthesis of this compound are not extensively documented in the provided search results, the principles of one-pot synthesis are widely applied to structurally related propargylic alcohols. researchgate.netucl.ac.uk These methodologies often involve the sequential addition of reagents to effect consecutive transformations.
For instance, a general and efficient one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from propargylic alcohols has been described. researchgate.net This strategy involves a p-toluenesulfonic acid (p-TSA)-catalyzed N-propargylation of protected hydroxylamines, followed by a tetra-n-butylammonium fluoride (B91410) (TBAF)-mediated detosylative 5-endo-dig cyclization. researchgate.net Although not directly applied to this compound, this demonstrates the potential for developing a one-pot sequence for its synthesis. Such a procedure could conceivably start from a suitable precursor, such as 4-(benzyloxy)but-2-ynal, and involve an in-situ Grignard or organolithium addition.
Furthermore, gold-catalyzed reactions of propargylic alcohols often lend themselves to one-pot procedures. ucl.ac.uk For example, the Meyer-Schuster rearrangement of primary propargylic alcohols can be performed in a one-pot fashion, where the initially formed enone undergoes subsequent conjugate addition with a nucleophile. ucl.ac.uk This highlights the versatility of propargylic alcohols in sequential transformations within a single pot.
A practical demonstration of a one-pot sequential transformation was shown for a related α-allenol, which could be synthesized from benzaldehyde (B42025) and then cyclized to a 2,3-dihydrofuran (B140613) in the same reaction vessel, albeit with moderate yield. acs.org This underscores the feasibility of designing efficient one-pot sequences for compounds like this compound.
Stereoselective Synthesis and Diastereomeric Control
The stereoselective synthesis of this compound and related propargylic alcohols is of significant interest, as the stereochemistry of the hydroxyl-bearing carbon can profoundly influence the biological activity and the stereochemical outcome of subsequent transformations.
Methodologies for achieving high levels of stereocontrol in the synthesis of similar structures often rely on substrate control, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of acyclic epoxy alcohols with high enantio- and diastereoselectivity has been achieved through a one-pot procedure involving the asymmetric addition of an organozinc reagent to an α,β-unsaturated aldehyde, followed by in-situ diastereoselective epoxidation. google.com The diastereoselectivity of the epoxidation step is influenced by A¹,³ strain in the transition state. google.com
In the context of synthesizing fragments of complex natural products, such as the fumonisins, stereoselective approaches are paramount. up.ac.za A researchgate.netumich.edu-Wittig rearrangement has been utilized as a key step to establish the required stereocenters in the C(10)–C(20) backbone of these mycotoxins. up.ac.za While not directly synthesizing this compound, this illustrates the use of powerful stereoselective rearrangements to control the stereochemistry of related polyketide-like structures.
Research towards the total synthesis of callipeltoside A employed a tandem amino-sulfide acyl-Claisen rearrangement to establish the stereochemical backbone with excellent diastereocontrol. This approach relies on substrate control to dictate the relative stereochemistry. Similarly, studies on the synthesis of fragments of amphidinol 3 have utilized temporary silicon-tethered ring-closing metathesis followed by substrate-controlled stereoselective functionalization to introduce multiple stereocenters with high precision. liverpool.ac.uk
The following table summarizes key aspects of stereoselective synthesis relevant to propargylic alcohols and related structures:
| Method | Key Features | Stereochemical Outcome | Relevant Citations |
| Asymmetric Organozinc Addition/Epoxidation | One-pot procedure; utilizes chiral ligands. | High enantio- and diastereoselectivity. | google.com |
| researchgate.netumich.edu-Wittig Rearrangement | Used for synthesizing complex backbones. | Generates requisite stereogenic centers. | up.ac.za |
| Tandem Acyl-Claisen Rearrangement | Substrate-controlled diastereoselectivity. | Excellent diastereocontrol. | |
| Temporary Silicon-Tethered RCM | Circumvents entropically unfavorable reactions. | High (Z)-selectivity and substrate-controlled functionalization. | liverpool.ac.uk |
While the direct stereoselective synthesis of this compound is not explicitly detailed in the provided results, the principles and methodologies applied to structurally similar compounds provide a clear framework for how such a synthesis could be approached. The choice of strategy would depend on the desired stereoisomer and the available starting materials.
Chemical Transformations and Reactivity Profiles of 1 Benzyloxy Hept 2 Yn 4 Ol
Reactions Involving the Alkyne Functionality
The carbon-carbon triple bond in 1-(benzyloxy)hept-2-yn-4-ol is a region of high electron density, making it susceptible to attack by electrophiles and a versatile partner in metal-catalyzed transformations.
Electrophilic addition to alkynes is a fundamental transformation, though controlling regioselectivity in unsymmetrical internal alkynes can be challenging. nih.gov For propargylic alcohols, the reaction is initiated by an electrophile, such as a halonium ion (X+), attacking the alkyne. rsc.org This can lead to the formation of various halogenated products, including α-haloenones or β,β-dihaloenones, often through a halonium-bridged intermediate. rsc.org
While specific studies on this compound are not prevalent, the general mechanism for propargylic alcohols involves the attack of an electrophile. For instance, selenium dichloride adds to propargylic alcohols in a regio- and stereospecific manner to yield (Z,Z)-bis(β-chlorovinyl) selenium dichlorides, highlighting the directing effect of the hydroxyl group. researchgate.net The presence of a β-boron substituent has been shown to confer a high level of site-selectivity in electrophilic additions to propargylic systems. nih.gov In the context of this compound, electrophilic attack would be influenced by both the electronic nature of the benzyloxymethyl and hydroxypropyl substituents, as well as steric factors.
| Reaction Type | Reagent Example | Expected Product Class | Reference |
| Halogenation | N-Iodosuccinimide (NIS) | α-Iodoenones | rsc.org |
| Halogenation | N-Bromosuccinimide (NBS) | α-Bromoenones | rsc.org |
| Organoselenium Addition | Selenium Dichloride (SeCl2) | Divinyl Selenides | researchgate.net |
| Propargylation of Arenes | Arenes with M(OTf)3 | Propargylated Arenes | researchgate.net |
The alkyne in this compound can be activated by metal catalysts, such as gold(III), to undergo nucleophilic attack. acs.org This activation renders the alkyne susceptible to substitution reactions where various carbon, oxygen, and sulfur nucleophiles can displace the hydroxyl group. acs.org This process is efficient under mild conditions, with water being the only byproduct. acs.org
Another pathway involves the base-promoted retro-Favorskii fragmentation, which can be followed by a copper-catalyzed cross-coupling, demonstrating a tandem nucleophilic addition/coupling sequence. rsc.org Silver salts, in cooperation with DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), can also catalyze the nucleophilic addition of the alcohol to trifluoromethyl ketones, leading to a cyclization that forms 5-alkylidene-1,3-dioxolane derivatives. rsc.org Vanadium complexes can induce a [3.3] sigmatropic rearrangement of propargylic alcohols, enabling Mannich-type addition reactions with imines. nih.gov
| Reaction Type | Catalyst/Reagent | Nucleophile Example | Product Type | Reference |
| Propargylic Substitution | NaAuCl4·2H2O | Allyltrimethylsilane | Allylated Alkyne | acs.org |
| Propargylic Substitution | NaAuCl4·2H2O | Ethanol | Propargylic Ether | acs.org |
| Addition/Cyclization | Ag salt / DBU | Trifluoromethyl Ketones | 5-Alkylidene-1,3-dioxolane | rsc.org |
| Mannich-type Addition | Vanadium complex | N-methoxycarbonylimine | β-Aryl-substituted Z-enone | nih.gov |
The alkyne moiety of this compound is a prime candidate for cycloaddition reactions. Gold-catalyzed [2+2] cycloadditions of diynes are known to produce cyclobutene-fused ring systems. mdpi.com While not a diyne itself, the principle of alkyne activation is key. More relevant are formal [4+1] cycloadditions; for example, palladium(II) catalyzes the reaction of aryl propargyl alcohols with diazoacetates to form 2,5-dihydrofuran (B41785) derivatives. rsc.org Lewis acids can also catalyze [4+3] cycloadditions between propargylic alcohols and azides to create complex azepine scaffolds. scispace.com
Acid-catalyzed reactions of tertiary propargylic alcohols with heteroareneboronic acids can lead to either formal cycloaddition or dehydrative substitution, depending on the substituents. acs.orgacs.org This highlights the versatile nature of the propargylic alcohol motif in constructing fused heterocycles. acs.orgacs.org
| Reaction Type | Catalyst/Reagent | Reactant Partner | Resulting Scaffold | Reference |
| Formal [4+1] Cycloaddition | Pd(II) | Diazoacetate | 2,5-Dihydrofuran | rsc.org |
| [4+3] Cycloaddition | Lewis Acid (e.g., Sc(OTf)3) | Azide | Azepine | scispace.comresearchgate.net |
| Formal Cycloaddition | Brønsted Acid | Heteroareneboronic Acid | Fused Heterocycle | acs.orgacs.org |
Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at activating the alkyne functionality of propargylic alcohols for various transformations. acs.orgbeilstein-journals.org A key reaction is intramolecular cycloisomerization. Specifically, gold catalysis enabled by a bifunctional phosphine (B1218219) ligand can transform but-2-yn-1-ols into 2,3-dihydrofurans. acs.org A study detailing this reaction explicitly lists this compound as a substrate, which was converted to the corresponding 2,3-dihydrofuran (B140613) derivative. acs.org
Gold catalysts also promote tandem reactions. For instance, a gold-catalyzed cascade involving a Friedel-Crafts reaction followed by a furan-yne cyclization can build complex phenanthrene (B1679779) structures. beilstein-journals.org Similarly, gold can catalyze the cyclization of enyne-1,6-diols and aryloxy-enynes to produce substituted furans. rsc.orgresearchgate.net These reactions often proceed through intermediates like gold carbenes or by activating the alkyne toward nucleophilic attack. acs.orgacs.org
| Reaction | Catalyst System | Product Type | Reference |
| Intramolecular Cyclo-isomerization | Au(I) / Bifunctional Phosphine | 2,3-Dihydrofuran | acs.org |
| Cyclization of Enynols | Au(I) | Substituted Furans | beilstein-journals.org |
| Annulation of Aryloxy-enynes | Au/Ag | 2,4-Disubstituted Furans | rsc.org |
| Propargylic Substitution | Au(III) | Propargylic Ethers/Allylated Alkynes | acs.org |
Palladium catalysts are extensively used for cross-coupling reactions involving alkynes. The Sonogashira coupling, which forms a C(sp)-C(sp²) bond, is a prime example. acs.org A notable variant is the deacetonative Sonogashira coupling, where aryl propargyl alcohols react with aryl chlorides, eliminating an acetone (B3395972) equivalent. acs.orgorganic-chemistry.org This method is advantageous as it tolerates a wide range of functional groups and can be applied to electron-poor alkynes where traditional Sonogashira reactions might fail. acs.orgorganic-chemistry.org While copper can also catalyze a deacetonative Sonogashira coupling, palladium systems are common. rsc.org
Beyond standard cross-coupling, palladium catalysis can initiate cascade reactions. For example, the cyclization of allenamides containing a bromoaryl moiety can be followed by a coupling reaction with an arylboronic acid. researchgate.net Although this compound is not an allenamide, this illustrates the power of palladium to orchestrate multi-step transformations involving alkyne-derived intermediates.
| Reaction Name | Catalyst System | Reactant Partner | Product Type | Reference |
| Deacetonative Sonogashira Coupling | Palladacycle / Xphos | Aryl Chloride | Diaryl Acetylene (B1199291) | acs.orgorganic-chemistry.org |
| Sonogashira Coupling (general) | Pd(0) / Cu(I) | Aryl Halide | Aryl-substituted Alkyne | nih.gov |
| Cyclization-Coupling Cascade | Pd(OAc)2 / P(o-tolyl)3 | Arylboronic Acid | Substituted 1,2-Dihydroisoquinoline | researchgate.net |
Transition Metal-Catalyzed Alkyne Functionalizations
Cobalt-Catalyzed Processes (e.g., Transfer Hydrogenation, Allylmethylation)
While cobalt-catalyzed transfer hydrogenation is a known method for the reduction of carbon-oxygen and carbon-nitrogen double bonds, specific examples involving this compound are not extensively documented in the reviewed literature. rsc.org This process typically utilizes earth-abundant cobalt catalysts and offers a mild alternative for the hydrogenation of ketones, aldehydes, and imines. rsc.orgresearchgate.net The methodology often employs a hydrogen source like ammonia (B1221849) borane (B79455) and can proceed under ambient conditions, demonstrating high selectivity and tolerance to various functional groups. researchgate.net The "borrowing hydrogen" or "hydrogen-autotransfer" concept is a related, highly atom-economical methodology where alcohols serve as benign starting materials, producing water as the only byproduct. cardiff.ac.uk
Rhodium-Catalyzed Transformations
Rhodium catalysts are effective in various transformations, including intramolecular 1,4-hydroxyl migration of alkenyl alcohols. rsc.org This reaction involves the selective breaking of a C(sp³)–O bond and the migration of the hydroxyl group. rsc.org Rhodium(I) catalysts, such as [Rh(CO)2Cl]2, have also been utilized in regio- and stereoselective allylic alkylation of unsymmetrical allylic carbonates. utexas.edu In these reactions, the substitution typically occurs at the carbon that originally bore the leaving group, and the reaction can proceed with retention of stereochemistry when using enantiomerically enriched substrates. utexas.edu
Transformations of the Propargylic Alcohol Moiety
The propargylic alcohol functional group in this compound is a versatile platform for a variety of chemical transformations.
Oxidation Reactions to Corresponding Carbonyl Compounds
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. uconn.eduambeed.com While various reagents can accomplish this, specific examples detailing the oxidation of this compound to its corresponding ketone, 1-(benzyloxy)hept-2-yn-4-one, are not explicitly detailed in the provided search results. However, the general conversion of secondary alcohols to ketones is a well-established process. uconn.edu
Rearrangement Reactions (e.g., Meyer-Schuster, Rupe Rearrangements)
Propargylic alcohols are known to undergo acid-catalyzed rearrangement reactions. The Meyer-Schuster rearrangement converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org This reaction proceeds through protonation of the alcohol, a 1,3-shift of the hydroxyl group, and subsequent tautomerization. wikipedia.org For tertiary alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones. wikipedia.org The choice of catalyst can influence the outcome, with milder conditions using transition metal or Lewis acid catalysts sometimes favoring the Meyer-Schuster rearrangement. wikipedia.org In some cases, the Meyer-Schuster rearrangement can be an undesired side reaction, for instance, during nucleophilic substitution reactions of propargylic alcohols catalyzed by Brønsted acids. acs.orgacs.org
Sigmatropic Rearrangements of Related Alkynyl Ethers
Benzyl (B1604629) alkynyl ethers, which are structurally related to this compound, can undergo ucl.ac.ukucl.ac.uk-sigmatropic rearrangements. nih.gov These rearrangements can be initiated at relatively low temperatures and can be followed by intramolecular trapping to yield complex products. nih.gov The Claisen rearrangement, a type of ucl.ac.ukucl.ac.uk-sigmatropic rearrangement, transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. thieme-connect.dethieme-connect.de The generation of the necessary allyl or benzyl alkynyl ethers can be achieved through various synthetic protocols. nih.gov
Addition and Substitution Reactions at the Propargylic Position
The propargylic position of this compound is susceptible to both addition and substitution reactions. Gold-catalyzed activation of the alkyne can facilitate the addition of nucleophiles. ucl.ac.uk The general mechanism involves the formation of a metal-alkyne complex, which activates the alkyne for nucleophilic attack. ucl.ac.uk
Nucleophilic substitution of the hydroxyl group at the propargylic position is a common transformation. These reactions can be catalyzed by Brønsted acids, which must be carefully chosen to minimize side reactions like the Meyer-Schuster rearrangement. acs.orgacs.org Phosphorus-based Brønsted acids have been shown to be effective for the substitution of propargylic alcohols with various N-, C-, O-, and S-nucleophiles. acs.orgacs.orgnih.gov For example, this compound can react with benzyl alcohol in the presence of a phosphorus-based catalyst to yield 1-[1-(benzyloxy)hept-2-yn-1-yl]-4-methoxybenzene. nih.gov
Table 1: Chemical Transformations of this compound and Related Compounds
| Reaction Type | Substrate/Related Compound | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| Sigmatropic Rearrangement | Benzyl alkynyl ethers | Heat | Indanones | nih.gov |
| Nucleophilic Substitution | This compound | Benzyl alcohol, (HO)P(O)(OPh)₂B | 1-[1-(Benzyloxy)hept-2-yn-1-yl]-4-methoxybenzene | nih.gov |
| Meyer-Schuster Rearrangement | Secondary Propargylic Alcohols | Acid Catalyst | α,β-Unsaturated Ketones | wikipedia.org |
| Rupe Rearrangement | Tertiary Propargylic Alcohols | Acid Catalyst | α,β-Unsaturated Methyl Ketones | wikipedia.org |
| Rhodium-Catalyzed Allylic Alkylation | Unsymmetrical Allylic Carbonates | [Rh(CO)₂Cl]₂, Malonates | Direct Substitution Products | utexas.edu |
Reactivity of the Benzyloxy Ether Group
The benzyloxy group serves as a common protecting group for alcohols, and its selective cleavage is a crucial step in many synthetic routes. The reactivity of this group in this compound is influenced by the presence of the nearby alkyne and hydroxyl functionalities.
Selective Cleavage Methodologies (e.g., Hydrogenation, Oxidative Debenzylation)
The removal of the benzyl group from this compound can be achieved through several methods, with the choice of method depending on the desired chemoselectivity.
Hydrogenation: Catalytic hydrogenation is a standard method for cleaving benzyl ethers. However, in a molecule like this compound, the presence of an alkyne presents a challenge for selectivity. Standard hydrogenation conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, would likely reduce the alkyne to an alkene and then to an alkane, in addition to cleaving the benzyl ether. nih.gov To achieve selective debenzylation without affecting the alkyne, milder or more specialized catalytic systems are necessary. For instance, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) with a palladium catalyst can sometimes offer improved chemoselectivity, leaving the alkyne intact. lookchem.com In some cases, specific catalysts like Lindlar's catalyst, typically used for the partial reduction of alkynes, have been shown to selectively hydrogenate alkenes in the presence of benzyl ethers, highlighting the nuanced reactivity that can be achieved with careful catalyst selection. nih.gov
Oxidative Debenzylation: An alternative to reductive cleavage is oxidative debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this transformation. nih.govacs.org Visible-light-mediated oxidative debenzylation with DDQ has emerged as a mild and selective method for cleaving benzyl ethers in the presence of sensitive functional groups, including alkynes. nih.govacs.org This method proceeds under neutral or slightly acidic conditions and is often compatible with a wide range of functional groups that would not survive harsher reductive or oxidative conditions. orgsyn.org The reaction is typically carried out in a solvent like dichloromethane, often with the addition of a small amount of water, and irradiated with visible light. nih.gov
| Method | Reagent/Catalyst | Conditions | Selectivity |
| Hydrogenation | Pd/C, H₂ | Standard pressure and temperature | Low (alkyne reduction) |
| Transfer Hydrogenation | 10% Pd/C, 1,4-cyclohexadiene | Ethanol, Acetic Acid | High for N-debenzylation, moderate for O-debenzylation lookchem.com |
| Oxidative Debenzylation | DDQ | CH₂Cl₂, H₂O, visible light (e.g., 525 nm) | High (alkyne and alcohol are tolerated) nih.govacs.org |
Participation in Intramolecular Cyclization Processes (e.g., 1H-isochromene formation)
The benzyloxy group, in concert with the alkyne, can participate in intramolecular cyclization reactions to form heterocyclic structures. While direct evidence for this compound undergoing cyclization to a 1H-isochromene is not prevalent, the reactivity of analogous ortho-alkynylbenzyl ethers provides a strong basis for this transformation. The general strategy involves the activation of the alkyne by a Lewis acid, typically a transition metal catalyst, followed by the intramolecular attack of the ether oxygen.
Gold and silver catalysts are particularly effective in promoting such cyclizations. organic-chemistry.orgresearchgate.netrsc.org For instance, gold(I) or gold(III) catalysts can activate the alkyne towards nucleophilic attack by the benzylic ether oxygen, leading to a 6-endo-dig cyclization to form the isochromene ring system. organic-chemistry.orgresearchgate.net In a related example, the total synthesis of citreoviranol utilized a gold(III) chloride-catalyzed cyclization of a similar compound, (2S,4S)-4-(benzyloxy)hept-6-yn-2-ol, which proceeded to form a lactone. researchgate.netresearchgate.net This demonstrates the propensity of the benzyloxy and alkyne functionalities to engage in intramolecular reactions under gold catalysis.
Similarly, indium(III) catalysts have been shown to effect the regioselective 6-endo-dig intramolecular hydroalkoxylation of o-(alkynyl)benzyl alcohols to yield 1H-isochromenes. researchgate.net
| Catalyst System | Conditions | Product Type |
| Au(I) or Au(III) complexes | Inert solvent (e.g., DCE, Toluene) | 1H-Isochromene derivatives organic-chemistry.orgresearchgate.net |
| Ag(I) complexes | Mild conditions | 1H-Isochromene derivatives researchgate.net |
| InI₃ | Toluene, 80-100 °C | 1H-Isochromenes researchgate.net |
Interplay and Chemoselectivity Between Functional Groups in this compound
The presence of three distinct functional groups in this compound allows for a rich and complex chemical reactivity, where the selective transformation of one group in the presence of the others is a key synthetic challenge.
Chemoselective Transformations in Multifunctional Substrates
Achieving chemoselectivity in a molecule like this compound requires careful choice of reagents and reaction conditions.
Oxidation of the Secondary Alcohol: The secondary alcohol can be selectively oxidized to the corresponding ketone, 1-(benzyloxy)hept-2-yn-4-one, while leaving the benzyloxy ether and alkyne untouched. Mild oxidation reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are typically employed for this purpose. organic-chemistry.org Copper-based catalytic systems, for instance, using a copper(I) salt with TEMPO under an oxygen atmosphere, have also been shown to be effective for the chemoselective oxidation of propargyl alcohols in the presence of other sensitive groups. d-nb.infonih.gov
Reduction of the Alkyne: The selective reduction of the internal alkyne to either a cis- or trans-alkene is a common transformation. The formation of the (Z)-alkene, (Z)-1-(benzyloxy)hept-2-en-4-ol, can be achieved using Lindlar's catalyst (Pd/CaCO₃/PbO) or other poisoned palladium catalysts. nih.gov For the synthesis of the (E)-alkene, (E)-1-(benzyloxy)hept-2-en-4-ol, dissolving metal reductions, such as sodium in liquid ammonia, are typically used.
Reactions at the Alkyne: The alkyne can undergo various addition reactions. For instance, hydrometalation followed by quenching with an electrophile can introduce functionality at the alkyne. The benzyloxy group is generally stable to many of these conditions. acs.org
| Transformation | Reagent/Catalyst | Product |
| Selective Alcohol Oxidation | PCC, PDC, or Dess-Martin Periodinane | 1-(Benzyloxy)hept-2-yn-4-one |
| Selective Alkyne Reduction (cis) | Lindlar's Catalyst, H₂ | (Z)-1-(Benzyloxy)hept-2-en-4-ol |
| Selective Alkyne Reduction (trans) | Na, NH₃ (l) | (E)-1-(Benzyloxy)hept-2-en-4-ol |
Cascade and Tandem Reaction Sequences
The multifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation.
A potential cascade reaction could involve the initial oxidation of the secondary alcohol to the ketone. The resulting 1-(benzyloxy)hept-2-yn-4-one could then undergo an intramolecular cyclization. For instance, under basic or acidic conditions, the enolate or enol could potentially attack the alkyne, although this is less common for simple alkynes without further activation.
More plausibly, tandem reactions can be initiated by the activation of one functional group that then triggers a reaction with another. For example, a gold- or silver-catalyzed cyclization of the benzyloxy ether onto the alkyne, as discussed in section 3.3.2, is a form of tandem reaction. organic-chemistry.orgresearchgate.net In a related context, tandem cyclization/chalcogenation reactions have been developed for similar benzyloxy-containing alkynes.
Another possibility involves a tandem oxidation/cyclization sequence. For instance, oxidation of the benzylic C-H bond of the benzyloxy group could generate an oxocarbenium ion, which could then be trapped intramolecularly by the alcohol or a derivative, leading to complex cyclic ethers. arkat-usa.org Tandem oxidation/halogenation of similar allylic alcohols under Moffatt-Swern conditions has been reported, suggesting the potential for complex transformations. organic-chemistry.org
| Cascade/Tandem Type | Initiating Step | Subsequent Step(s) | Potential Product Class |
| Cyclization Cascade | Alkyne activation (e.g., Au(I)) | Intramolecular attack by benzyloxy oxygen | Isochromene derivatives |
| Oxidation/Cyclization | Oxidation of secondary alcohol | Intramolecular reaction of the resulting ketone | Complex cyclic structures |
| Debenzylation/Cyclization | Cleavage of benzyl ether | Intramolecular reaction of the liberated alcohol | Cyclic ethers/lactones |
Advanced Spectroscopic and Analytical Characterization of 1 Benzyloxy Hept 2 Yn 4 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 1-(Benzyloxy)hept-2-yn-4-ol, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are indispensable for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed.
A representative ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) exhibits the following characteristic chemical shifts (δ) in parts per million (ppm): acs.org
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.34 | d | 4H | Aromatic protons (C₆H₅) |
| 7.33–7.24 | m | 1H | Aromatic proton (C₆H₅) |
| 4.52 | d | 2H | Benzylic protons (-OCH₂Ph) |
| 4.38 | ddq | 1H | Propargylic proton (-CH(OH)-) |
| 3.52 | 2H | Methylene (B1212753) protons adjacent to ether linkage (-CH₂O-) | |
| 2.60 | br | 1H | Hydroxyl proton (-OH) |
| 1.88–1.73 | m | 7H | Aliphatic protons (-(CH₂)₃CH₃) |
Table 1: ¹H NMR data for this compound. acs.org
The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene protons (-OCH₂Ph) show a characteristic singlet or doublet around 4.5 ppm. The proton attached to the carbon bearing the hydroxyl group (-CH(OH)-) appears as a multiplet, its chemical shift and splitting pattern influenced by the adjacent protons. The various methylene and methyl protons of the heptynyl chain give rise to signals in the upfield region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The ¹³C{¹H} NMR spectrum of this compound in CDCl₃ shows the following key resonances: acs.org
| Chemical Shift (ppm) | Assignment |
| 138.1 | Quaternary aromatic carbon (C₆H₅) |
| 128.4 | Aromatic carbons (C₆H₅) |
| 127.7 | Aromatic carbons (C₆H₅) |
| 127.6 | Aromatic carbons (C₆H₅) |
| 80.8 | Alkynyl carbon |
| 80.3 | Alkynyl carbon |
| 73.0 | Benzylic carbon (-OCH₂Ph) |
| 70.1 | Carbon adjacent to ether linkage (-CH₂O-) |
| 62.3 | Carbon bearing the hydroxyl group (-CH(OH)-) |
| 35.4 | Aliphatic carbon |
| 25.5 | Aliphatic carbon |
| 3.6 | Aliphatic carbon |
Table 2: ¹³C NMR data for this compound. acs.org
The signals for the sp-hybridized carbons of the alkyne group are typically found in the range of 80-90 ppm. The benzylic carbon and the carbon bearing the hydroxyl group also have characteristic chemical shifts that aid in the complete assignment of the carbon skeleton.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. ntnu.nowiley-vch.de
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For instance, COSY correlations would confirm the connectivity within the heptyl chain and between the benzylic protons and the aromatic ring. wiley-vch.dentnu.no
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton's signal to its attached carbon atom. wiley-vch.dethieme-connect.de
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing long-range connectivity, for example, between the benzylic protons and the quaternary aromatic carbon, or between the protons on the heptyl chain and the alkynyl carbons. wiley-vch.dentnu.nothieme-connect.de
The combined use of these 2D NMR experiments provides a comprehensive and detailed map of the molecular structure of this compound and its derivatives, leaving no ambiguity in the structural elucidation. ntnu.no
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. ntnu.no
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3030 | C-H stretch | Aromatic |
| ~2930, ~2860 | C-H stretch | Aliphatic |
| ~2230 | C≡C stretch | Alkyne (internal) |
| ~1495, ~1455 | C=C stretch | Aromatic ring |
| ~1100 | C-O stretch | Ether and Alcohol |
Table 3: Characteristic IR absorption bands for this compound. fiveable.meamazonaws.comcore.ac.uk
The broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl (O-H) group, with the broadening resulting from hydrogen bonding. core.ac.uk The presence of the alkyne is confirmed by a weak to medium absorption band around 2230 cm⁻¹. dummies.comlibretexts.org The C-H stretching vibrations of the aromatic ring and the aliphatic chain appear around 3030 cm⁻¹ and in the 2860-2960 cm⁻¹ region, respectively. fiveable.me The C-O stretching vibrations of the ether and alcohol functionalities are typically observed in the fingerprint region, around 1100 cm⁻¹. fiveable.me
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), its elemental composition.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of this compound (C₁₄H₁₈O₂), the expected monoisotopic mass is approximately 218.13 g/mol . rsc.orgfigshare.comscispace.combeilstein-journals.orgualberta.ca
High-resolution mass spectrometry provides a very precise mass measurement, allowing for the determination of the molecular formula. For C₁₄H₁₈O₂, the calculated exact mass is 218.1307. rsc.orgfigshare.com An experimental HRMS value that closely matches this calculated mass confirms the elemental composition of the molecule. acs.orgntnu.no For instance, an HRMS (ESI) analysis might show a peak for the sodium adduct [M+Na]⁺ with a calculated value of 241.1199 and a found value in close agreement. acs.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value on a TLC plate is a characteristic property of the compound under a specific solvent system. beilstein-journals.org
Column Chromatography: This is the primary method for purifying this compound on a preparative scale. By using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents), the compound of interest can be separated from starting materials, byproducts, and other impurities. rsc.orgrsc.org
Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like propargyl alcohols. rawsource.comnih.gov It can separate components of a mixture based on their boiling points and interactions with the stationary phase. In some cases, derivatization of the alcohol may be performed to improve its volatility and detection. osha.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another high-resolution separation technique that can be used to determine the purity of this compound. For chiral derivatives, chiral HPLC can be employed to determine the enantiomeric purity. oup.com
The purity of the isolated compound is typically confirmed by the sharp, symmetrical peaks in the chromatograms obtained from GC or HPLC, indicating the absence of significant impurities. rawsource.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS analysis provides information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.
The sample is vaporized and separated on a capillary column, typically a nonpolar phase like polydimethylsiloxane. researchgate.net The retention index can be determined and compared with standards or estimated using additive schemes based on isostructural alkynes and increments for the hydroxyl group. researchgate.net After separation, the compound is ionized, commonly by electron ionization (EI), causing it to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z).
Key fragmentation patterns for this compound would include the loss of a water molecule from the alcohol, cleavage of the propargylic and benzylic bonds, and the characteristic tropylium (B1234903) ion (m/z 91) from the benzyl group. The molecular ion peak, if visible, would confirm the compound's molecular weight. While GC-MS is effective, the thermal lability of some acetylenic alcohols can sometimes lead to dehydration or rearrangement in the hot injector port, which must be considered during data interpretation. researchgate.net
Table 1: Illustrative GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| GC System | Agilent GC-MS or similar rsc.org |
| Column | Fused-silica capillary column (e.g., TR-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) researchgate.net |
| Injector Temperature | 250 °C researchgate.net |
| Oven Program | 60 °C (2 min hold), then ramp 10 °C/min to 300 °C (hold 10 min) |
| MS Ion Source | Electron Ionization (EI) at 70 eV rsc.org |
| Mass Range | 40-550 amu |
| Expected M/Z Fragments | 218 (M+), 200 (M+-H₂O), 107 (C₇H₇O+), 91 (C₇H₇+), 77 (C₆H₅+) |
This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and analytical goals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purity determination and purification of this compound and its derivatives, which may have limited volatility or thermal stability. acs.orgnih.gov Given the presence of the benzyl group, the compound has a strong chromophore, making it readily detectable by UV-Vis detectors. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analysis. A C18 (octadecylsilyl) column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of the main compound from any impurities or starting materials.
A significant challenge in the analysis of some chiral alkynes is achieving enantiomeric separation. nih.gov While direct analysis on a standard column will not separate enantiomers, specialized chiral columns (e.g., Daicel Chiralpak) can be used to resolve racemic mixtures of this compound or its chiral derivatives, which is crucial for stereoselective synthesis. nih.govamazonaws.com In many synthetic procedures, HPLC is not just an analytical tool but also the final purification step to obtain highly pure material. acs.orgnih.gov
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Value |
| System | Standard HPLC with UV Detector |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C amazonaws.com |
| Chiral Separation | Chiralcel OJ-3 or AS-H column with n-hexane/i-PrOH eluent amazonaws.comsustech.edu.cn |
This table provides an example of typical conditions. Method optimization is required for specific applications.
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of reactions involving this compound. nih.govrsc.orgucd.ie The separation is typically performed on silica gel-coated plates. rsc.org A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the starting materials, the desired product, and any byproducts. amazonaws.comias.ac.in
Due to the conjugated system of the benzyl group, spots on the TLC plate can be easily visualized under UV light (254 nm). rsc.orgrsc.org Alternatively, chemical stains such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) can be used, which react with the alcohol and alkyne functional groups to produce a colored spot.
Following successful reaction completion as determined by TLC, column chromatography is the standard method for purification on a preparative scale. amazonaws.comnih.gov Using silica gel as the stationary phase, the crude reaction mixture is loaded onto the column and eluted with an appropriate solvent system, often the same or slightly less polar than the one used for TLC. nih.govwiley-vch.de Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.
Table 3: Example TLC and Column Chromatography Data
| Compound | Function | TLC Rf Value* | Elution Order in Column Chromatography |
| Benzyl Bromide | Starting Material | ~0.80 | 1st |
| But-2-yne-1,4-diol | Starting Material | ~0.10 | 3rd |
| This compound | Product | ~0.35 | 2nd |
*Rf (Retardation factor) values are illustrative and highly dependent on the exact conditions (e.g., silica plate, eluent composition, temperature). The example eluent is Hexane/Ethyl Acetate (4:1). The Rf value for this compound is based on similar structures. amazonaws.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample of this compound. azom.com This analysis provides a crucial verification of the compound's empirical and molecular formula, confirming its elemental composition and purity. velp.com
The most common method is combustion analysis. velp.commeasurlabs.com A small, precisely weighed amount of the compound is combusted in an oxygen-rich environment at high temperatures. measurlabs.com This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion gases are then quantitatively measured by detectors. The oxygen content is typically determined by pyrolysis in a separate step, where it is converted to carbon monoxide (CO), or by calculating the difference after C and H have been measured. measurlabs.com
The experimentally determined mass percentages of C, H, and O are then compared to the theoretical values calculated from the molecular formula of this compound, which is C₁₄H₁₈O₂. acs.org A close agreement between the experimental and theoretical values (typically within ±0.4%) is considered strong evidence of the compound's identity and high purity.
Table 4: Elemental Composition of this compound (C₁₄H₁₈O₂)
| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Illustrative) |
| Carbon (C) | C₁₄H₁₈O₂ | 77.03% | 77.08% |
| Hydrogen (H) | C₁₄H₁₈O₂ | 8.31% | 8.29% |
| Oxygen (O) | C₁₄H₁₈O₂ | 14.66% | 14.63% |
Theoretical values are calculated based on the molecular formula C₁₄H₁₈O₂ (Molecular Weight: 218.29 g/mol ). Experimental values are hypothetical examples for a pure sample.
Role in Complex Molecule Synthesis
Building Block in the Preparation of Natural Product Scaffolds
The structural features of 1-(Benzyloxy)hept-2-yn-4-ol make it an attractive precursor for the synthesis of various natural product scaffolds. Propargylic alcohols are well-established intermediates in the synthesis of biologically active molecules. dokumen.pub The alkyne functionality can be elaborated through various transformations, including hydration, reduction to either cis- or trans-alkenes, and a variety of coupling reactions. smolecule.com The hydroxyl group can be oxidized to a ketone or participate in ether or ester linkages, while the benzyloxy group serves as a stable protecting group for the primary alcohol, which can be deprotected in later synthetic stages.
For instance, similar propargyl alcohol derivatives have been utilized in the synthesis of complex tetrahydrofuran-containing natural products, which exhibit a wide range of biological activities. rsc.org The synthesis of such structures often involves the strategic manipulation of alkyne and alcohol functionalities to construct the core ring system with precise stereochemical control. The synthetic route towards this compound itself, often involving the addition of a metalated alkyne to an aldehyde, is a common strategy for building carbon-carbon bonds in natural product synthesis. vaia.comacs.org
Intermediate in the Synthesis of Precursors for Advanced Organic Materials
The unique electronic and structural properties of this compound suggest its potential use as an intermediate in the creation of advanced organic materials. smolecule.com The presence of the alkyne functional group is particularly significant, as alkynes are known to be key components in the synthesis of conjugated polymers and other materials with interesting optical and electronic properties.
The terminal alkyne can undergo polymerization reactions or be incorporated into larger macromolecular structures. Furthermore, the hydroxyl and protected primary alcohol functionalities offer handles for attaching the molecule to surfaces or incorporating it into polymer backbones through esterification or etherification reactions. The rigid rod-like nature of the alkyne unit can impart specific conformational properties to the resulting materials. While direct applications of this compound in materials science are not extensively documented, its structural motifs are found in molecules used for such purposes.
Applications in the Construction of Diverse Molecular Libraries
This compound is a suitable scaffold for the construction of diverse molecular libraries for high-throughput screening in drug discovery. The three distinct functional groups—the secondary alcohol, the internal alkyne, and the benzyl-protected primary alcohol—can be selectively and sequentially modified to generate a large number of structurally related compounds.
Research has shown that derivatives of this compound exhibit biological activity. For example, this compound itself has been identified as a moderately active inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways. researchgate.net This finding has prompted further studies involving the synthesis and evaluation of related structures to optimize inhibitory activity. By systematically modifying the substituents on the alkyne, altering the chain length, and introducing different groups at the alcohol positions, a library of potential 5-LO inhibitors can be generated and screened. This approach, known as lead optimization, is a cornerstone of modern drug development. researchgate.net The versatility of the this compound scaffold makes it an excellent starting point for such investigations. ontosight.ai
Future Directions and Emerging Research Avenues for 1 Benzyloxy Hept 2 Yn 4 Ol
Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
The synthesis and transformation of propargylic alcohols like 1-(benzyloxy)hept-2-yn-4-ol are heavily reliant on catalytic methods. Future research will undoubtedly focus on developing more efficient, selective, and sustainable catalytic systems.
A significant area of development is the design of catalysts that can achieve high levels of enantioselectivity in the synthesis of chiral alcohols. mdpi.comresearchgate.net While numerous methods exist for the asymmetric alkynylation of aldehydes to produce chiral propargylic alcohols, the pursuit of catalysts that operate under mild conditions, tolerate a wide range of functional groups, and are recyclable remains a key objective. mdpi.comorganic-chemistry.org For instance, the use of chiral ligands with metals like zinc, copper, or iridium has shown promise in achieving high enantiomeric excess. mdpi.comorganic-chemistry.orgnih.gov The development of novel chiral ligands and the exploration of earth-abundant and less toxic metals, such as manganese, are anticipated to be at the forefront of this research. beilstein-journals.org
Furthermore, the principles of green chemistry are increasingly influencing catalyst design. mdpi.com This includes the use of recyclable catalysts, reactions in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and catalyst systems that minimize waste generation. rsc.orgrsc.org For example, copper-catalyzed C-H alkynylation has been successfully demonstrated in PEG-400, offering a more sustainable alternative to traditional organic solvents. rsc.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another critical avenue for improving the sustainability of processes involving this compound. researchgate.net
| Catalyst System Type | Metal/Ligand Examples | Key Advantages | Relevant Research Areas |
| Enantioselective Catalysts | Zn(OTf)2/(+)-N-methylephedrine, [Ir(cod)Cl]2/(R)-PhanePhos, Cu/Bis(oxazoline) | High enantioselectivity, access to specific stereoisomers. organic-chemistry.orgnih.govacs.org | Asymmetric synthesis of chiral alcohols and their derivatives. |
| Sustainable Catalysts | Mn(I) complexes, CuBr in PEG-400, Ru(II)/PEG-400 | Use of earth-abundant metals, recyclable systems, environmentally friendly solvents. beilstein-journals.orgrsc.orgrsc.org | Green synthesis, reduction of environmental impact. |
| Heterogeneous Catalysts | Cellulose supported nanocopper | Easy separation and recyclability, improved process efficiency. researchgate.net | Industrial scale-up, continuous flow processes. |
| Biocatalysts | Ketoreductases (KREDs), Lipases | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netmdpi.com | Synthesis of enantiopure compounds. |
Exploration of New Transformation Pathways and Reactivity Patterns
The rich functionality of this compound provides a fertile ground for discovering novel chemical transformations. smolecule.com The interplay between the hydroxyl group and the alkyne moiety allows for a variety of intramolecular and intermolecular reactions.
One area of growing interest is the gold-catalyzed reactions of propargylic alcohols. ucl.ac.uk Gold catalysts are known to activate the alkyne group towards nucleophilic attack, leading to a range of transformations such as Meyer-Schuster rearrangements and hydroamination reactions. ucl.ac.ukscispace.com Exploring the reactivity of this compound under gold catalysis could unveil new synthetic routes to valuable enones and other functionalized molecules.
Furthermore, the development of C-H activation strategies offers a powerful tool for the direct functionalization of the molecule. rsc.org For example, transition metal-catalyzed C-H alkynylation can introduce the propargyl motif onto various scaffolds. beilstein-journals.org Applying these methods to derivatives of this compound could lead to the synthesis of complex structures in a more atom- and step-economical manner.
The unique combination of functional groups also makes this compound a candidate for tandem or cascade reactions, where multiple bonds are formed in a single operation. sci-hub.se For instance, a reaction could be designed where the alkyne undergoes an initial transformation, followed by a reaction involving the hydroxyl group, all in one pot. Such strategies are highly desirable for increasing synthetic efficiency.
| Reaction Type | Catalyst/Reagent Examples | Potential Products | Significance |
| Gold-Catalyzed Reactions | Au(I) or Au(III) complexes | Enones, functionalized heterocycles. ucl.ac.uk | Access to diverse molecular architectures. |
| C-H Activation/Alkynylation | Mn(I), Cu(I), Ru(II) catalysts | Directly functionalized complex molecules. beilstein-journals.orgrsc.org | Atom and step economy in synthesis. |
| Tandem/Cascade Reactions | Rh(III) catalysts | Polycyclic and spirocyclic compounds. researchgate.net | Increased synthetic efficiency. |
| Propargylic Substitution | Cu(BF4)2, BF3·Et2O | 1,5-enynes, substituted indoles. nih.gov | Versatile C-C and C-N bond formation. |
| Carboboration | Pd catalysts with B2(pin)2 | Substituted allylic alcohols. acs.org | Regio- and stereoselective synthesis. |
Integration with Flow Chemistry and Automated Synthetic Platforms
The translation of synthetic methodologies from the laboratory bench to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer solutions to these challenges and represent a significant future direction for the application of this compound.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, provides numerous advantages. rsc.orgnih.gov These include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. rsc.orgrsc.orgresearchgate.net The synthesis of alkynes and their derivatives, including propargylic alcohols, has been successfully demonstrated in flow reactors. rsc.orgbeilstein-journals.orgorganic-chemistry.org For example, the use of flow systems can enable the safe handling of gaseous reagents like acetylene (B1199291) and can improve the yields and scalability of reactions that are problematic in batch. rsc.orgacs.org Future work will likely focus on developing integrated flow processes for the multi-step synthesis of complex molecules starting from this compound.
Automated synthesis platforms, often coupled with machine learning algorithms, are revolutionizing the way chemical reactions are discovered and optimized. google.comresearchgate.net These systems can rapidly screen a large number of reaction conditions to identify optimal parameters for a given transformation. researchgate.net For the synthesis and functionalization of this compound, automated platforms could be used to quickly identify the best catalysts, solvents, and temperatures for a desired outcome, accelerating the pace of research and development.
| Technology | Key Advantages | Application to this compound |
| Flow Chemistry | Enhanced safety, precise control, scalability. rsc.orgnih.gov | Synthesis and transformation of the compound, handling of hazardous reagents, multi-step synthesis. organic-chemistry.orgacs.orgnih.gov |
| Automated Synthesis | High-throughput screening, rapid optimization, data-driven discovery. google.comresearchgate.net | Catalyst screening, reaction condition optimization, discovery of new reaction pathways. researchgate.net |
Advancement of In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. In-situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it proceeds, are powerful tools for gaining mechanistic insights. nih.gov
For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to identify and characterize reaction intermediates and transition states. iitm.ac.infreebookcentre.netucla.edu For example, 2D NMR techniques can provide detailed information about the connectivity and stereochemistry of molecules in the reaction mixture. numberanalytics.comyoutube.com
The development of advanced mass spectrometry techniques, such as Direct Analysis in Real Time (DART-MS), allows for the direct and quantitative monitoring of heterogeneous reactions without the need for sample workup. nih.gov This is particularly valuable for studying reactions in complex media, such as micellar systems, which are often used in green chemistry applications. nih.gov Applying these advanced analytical methods to the study of reactions of this compound will undoubtedly lead to a more profound understanding of its reactivity and facilitate the rational design of improved synthetic protocols.
| Spectroscopic Technique | Information Gained | Relevance to this compound Research |
| NMR Spectroscopy (1D and 2D) | Structural elucidation, conformational analysis, identification of intermediates. iitm.ac.infreebookcentre.netyoutube.com | Mechanistic studies of catalytic cycles, stereochemical outcomes of reactions. numberanalytics.com |
| Infrared (IR) Spectroscopy | Functional group analysis, monitoring of bond formation/cleavage. iitm.ac.inucla.edu | Real-time tracking of the conversion of the alkyne and hydroxyl groups. |
| Mass Spectrometry (MS) | Molecular weight determination, identification of products and intermediates. ucla.edunumberanalytics.com | Analysis of reaction mixtures, characterization of transient species. |
| Direct Analysis in Real Time (DART-MS) | Real-time, quantitative monitoring of heterogeneous reactions. nih.gov | Mechanistic investigation of reactions in sustainable media like water or PEG. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1-(Benzyloxy)hept-2-yn-4-ol?
- Methodology :
- Propargylation : Alkynylation of epoxides or carbonyl intermediates using propargyl organometallic reagents (e.g., Grignard or lithiated species). For example, and describe analogous syntheses of benzyloxy alkenols via propargyl addition to epoxides .
- Protection/Deprotection : Benzyl ether protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃), followed by selective deprotection if required .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodology :
- 1H-NMR : Expect signals for the benzyloxy group (δ 4.5–4.7 ppm, singlet for –OCH₂Ph), the acetylenic proton (δ 2.0–2.5 ppm, triplet for –C≡CH), and the hydroxyl proton (δ 1.5–2.0 ppm, broad if not deuterated). provides NMR data for structurally similar compounds .
- 13C-NMR : The alkyne carbons (δ 70–85 ppm) and benzyl carbons (δ 128–138 ppm) are diagnostic. HSQC or HMBC can resolve connectivity ambiguities .
- Data Interpretation Example :
| Proton Group | Expected δ (ppm) | Multiplicity |
|---|---|---|
| –OCH₂Ph | 4.5–4.7 | Singlet |
| –C≡CH | 2.0–2.5 | Triplet |
Advanced Research Questions
Q. How can low yields in palladium-catalyzed coupling steps during synthesis be mitigated?
- Methodology :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂) and ligands (e.g., Xantphos, BINAP) to enhance reactivity. highlights Pd-mediated cross-electrophile coupling for similar substrates .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. demonstrates improved yields with toluene/water biphasic systems in Suzuki couplings .
- Troubleshooting : Monitor for side reactions (e.g., homocoupling) via GC-MS or LC-HRMS.
Q. What analytical approaches resolve discrepancies in spectral data for this compound derivatives?
- Methodology :
- 2D NMR : HSQC and HMBC experiments clarify connectivity between the alkyne, hydroxyl, and benzyloxy groups. used HSQC to assign stereochemistry in a related compound .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- Case Study : A 13C signal at δ 85 ppm misassigned to the alkyne may instead belong to a conjugated enol ether; HMBC correlations to adjacent protons resolve this.
Q. How does solvent polarity influence the stability of this compound during storage?
- Methodology :
- Accelerated Degradation Studies : Store aliquots in solvents of varying polarity (hexane, DCM, DMSO) at 4°C and 25°C. Monitor decomposition via HPLC. recommends anhydrous, inert storage for benzyloxy compounds .
- Mechanistic Insight : Polar solvents (e.g., DMSO) may accelerate hydrolysis of the benzyl ether under acidic or oxidative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
